molecular formula C29H35NO10 B143429 4-O-Methylbetaclamycin T CAS No. 127676-54-4

4-O-Methylbetaclamycin T

Cat. No. B143429
M. Wt: 557.6 g/mol
InChI Key: RSCLTUNMVPAIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Methylbetaclamycin T is a natural product that belongs to the class of aminoglycoside antibiotics. It is produced by the bacterium Streptomyces clavuligerus. This antibiotic has been found to be effective against a broad range of gram-positive and gram-negative bacteria, making it a valuable tool for scientific research.

Mechanism Of Action

The mechanism of action of 4-O-Methylbetaclamycin T is similar to other aminoglycoside antibiotics. It works by binding to the bacterial ribosome, which inhibits protein synthesis and ultimately leads to bacterial cell death.

Biochemical And Physiological Effects

4-O-Methylbetaclamycin T has been found to have several biochemical and physiological effects on bacterial cells. It has been shown to cause changes in the cell membrane, disrupt the electron transport chain, and increase the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-O-Methylbetaclamycin T is its broad-spectrum activity against bacterial species. It is also relatively easy to synthesize and purify, making it a valuable tool for scientific research. However, one limitation is that it can be toxic to mammalian cells, which limits its use in certain experiments.

Future Directions

There are several future directions for research on 4-O-Methylbetaclamycin T. One area of interest is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another direction is the study of its potential use in combination therapy with other antibiotics to enhance their efficacy. Additionally, the mechanism of action of 4-O-Methylbetaclamycin T could be further elucidated to better understand its antibacterial properties.

Scientific Research Applications

4-O-Methylbetaclamycin T has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacterial species, including those that are resistant to other antibiotics. This makes it a valuable tool for scientific research in the field of microbiology.

properties

CAS RN

127676-54-4

Product Name

4-O-Methylbetaclamycin T

Molecular Formula

C29H35NO10

Molecular Weight

557.6 g/mol

IUPAC Name

7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C29H35NO10/c1-6-29(37)11-16(40-17-10-14(30(3)4)23(31)12(2)39-17)19-22(28(29)36)27(35)20-21(26(19)34)25(33)18-13(24(20)32)8-7-9-15(18)38-5/h7-9,12,14,16-17,23,28,31,34-37H,6,10-11H2,1-5H3

InChI Key

RSCLTUNMVPAIIQ-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(C)C)O

synonyms

4-O-methylbetaclamycin T

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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